rac-2-Oxiraneacetic Acid Phenylmethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-2-Oxiraneacetic Acid Phenylmethyl Ester” is an impurity in the synthesis of Dodecanedioic Acid-13C12 . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . It appears as a colourless oil .

Physical And Chemical Properties Analysis

“rac-2-Oxiraneacetic Acid Phenylmethyl Ester” is slightly soluble in chloroform, DMSO, and ethyl acetate . It is stored under an inert atmosphere in a -20°C freezer due to its hygroscopic nature .Scientific Research Applications

1. Organometallic Carboxyphosphine Synthesis

The synthesis of an organometallic carboxyphosphine, rac-[2-(diphenylphosphino)ferrocenyl]acetic acid (rac-Hpfa*), involves the conversion of rac-2-oxiraneacetic acid phenylmethyl ester into various compounds, including phosphine oxide and phosphine sulfide. This synthesis plays a crucial role in creating heterobimetallic complexes with chelating carboxylate, demonstrating the compound's importance in organometallic chemistry (Štěpnička & Císařová, 2003).

2. Rosmarinic Acid Biosynthesis

Rosmarinic acid (RA), an ester of caffeic acid, is synthesized in plants and has numerous biological and pharmacological activities. Studies on its biosynthesis reveal the importance of esters like rac-2-oxiraneacetic acid phenylmethyl ester in the natural production of bioactive compounds (Petersen, 2013).

3. Enantioselective Synthesis

The compound plays a significant role in enantioselective synthesis. For example, its derivatives are used in the preparation of various chiral compounds, such as (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic acid, highlighting its utility in creating enantiomerically pure substances (CHIMIA, 1996).

4. Lipase-Catalyzed Resolutions

It is used in lipase-catalyzed resolutions, specifically in the study of enzymatic resolution of rac-(5-phenylfuran-2-yl)-β-alanine ethyl esters. This application demonstrates its utility in enzymatic processes that lead to stereoselective transformations (Nagy et al., 2017).

5. Chemoselective Pummerer Reactions

The compound is involved in chemoselective Pummerer reactions, where it is synthesized and utilized in reactions to create amide site α-acetoxy sulfide, showcasing its role in specialized organic reactions (Nagao et al., 2002).

properties

CAS RN |

111006-13-4 |

|---|---|

Product Name |

rac-2-Oxiraneacetic Acid Phenylmethyl Ester |

Molecular Formula |

C₁₁H₁₂O₃ |

Molecular Weight |

192.21 |

synonyms |

Oxiraneacetic Acid Phenylmethyl Ester; (Oxiran-2-yl)acetic Acid Benzyl Ester; (±)-Benzyl 3,4-epoxybutyrate; Benzyl (R,S)-3,4-Epoxybutyrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

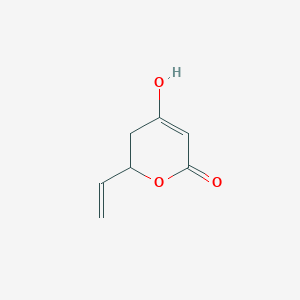

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)

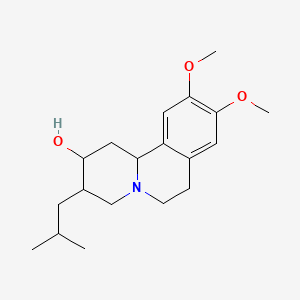

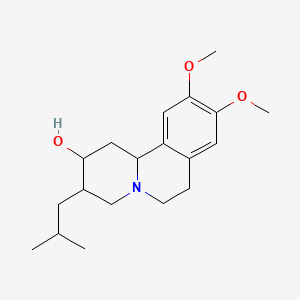

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)